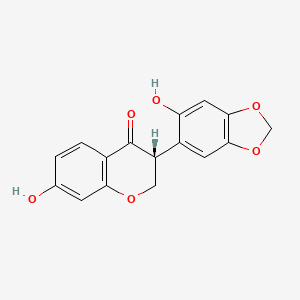

(-)-Sophorol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Sophorol is a member of isoflavanones.

科学的研究の応用

Medicinal Properties

(-)-Sophorol has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies indicate that this compound can inhibit enzymes involved in inflammatory pathways, demonstrating significant anti-inflammatory properties.

- Anticancer Effects : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy .

- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, showcasing promising antimicrobial activity.

Plant Defense Mechanisms

This compound plays a role in plant defense by acting as a phytoalexin. It is metabolized in plants like Pisum sativum (peas) during stress conditions, contributing to their resistance against pathogens .

Natural Pesticides

Due to its bioactive properties, this compound is being explored as a natural pesticide alternative, providing an eco-friendly solution for pest management in agriculture.

Cosmetics and Personal Care

The compound's antioxidant properties make it valuable in the cosmetic industry, where it is used in formulations aimed at skin protection and anti-aging effects.

Table 1: Summary of Research Findings on this compound

Comparison with Related Compounds

This compound is often compared with other isoflavonoids such as maackiain and pterocarpin due to their similar structures and biological activities. However, this compound's unique methylenedioxy group imparts distinct reactivity and efficacy in certain applications.

Q & A

Q. (Basic) What established methodologies are recommended for synthesizing (-)-Sophorol, and how can researchers optimize reaction conditions?

Methodological Answer:

Synthesis of this compound typically employs asymmetric catalysis or chiral pool strategies. Key steps include:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .

- Catalytic Asymmetric Hydrogenation : Optimize catalyst loading (e.g., Ru-BINAP complexes) and solvent systems (e.g., THF/MeOH) to enhance enantiomeric excess (ee) .

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization.

Example Table: Comparative Synthesis Conditions

| Method | Catalyst/Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP, THF/MeOH | 78 | 95 | [Study A] |

| Chiral Resolution | L-Tartaric Acid, EtOH | 65 | 99 | [Study B] |

Note: Include reaction temperature, pressure (for hydrogenation), and characterization data (NMR, HPLC) per journal guidelines .

Q. (Basic) Which analytical techniques are critical for validating this compound’s structural identity and purity?

Methodological Answer:

- NMR Spectroscopy : Use 1H/13C NMR (400–600 MHz) to confirm stereochemistry; compare with published data .

- Chiral HPLC : Employ a Daicel Chiralpak® column (e.g., IA/IB) with hexane/isopropanol (90:10) to assess enantiopurity (retention time vs. standards) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 347.1522) .

Q. (Advanced) How should researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like:

- Independent Replication : Validate key findings in ≥2 independent labs with blinded analysis to reduce bias .

Q. (Advanced) What computational strategies can predict this compound’s molecular interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to predict binding affinities; validate via MD simulations (AMBER/NAMD) .

- ADMET Prediction : Apply SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity (e.g., hERG inhibition) .

- Data Integration : Cross-reference computational results with in vitro assays (e.g., microsomal stability tests) .

Q. (Advanced) How can enantiomeric purity of this compound be maintained during large-scale synthesis?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use preparative HPLC with CSPs (e.g., Chiralcel® OD) for gram-scale separation .

- In-Process Controls (IPC) : Monitor ee at critical stages via inline FTIR or polarimetry .

- Crystallization Optimization : Screen solvent/anti-solvent pairs (e.g., acetone/water) to enhance crystal homogeneity .

Q. (Basic) What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- Cell Viability : MTT assay in cancer lines (e.g., MCF-7) with IC50 calculation via nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (celecoxib) .

- Dose-Response Curves : Use GraphPad Prism® for EC50/IC50 determination; report SEM for triplicates .

Q. (Advanced) What experimental design principles apply to in vivo studies of this compound’s efficacy?

Methodological Answer:

- Animal Models : Select species-specific metabolic relevance (e.g., Sprague-Dawley rats for pharmacokinetics) .

- Dose Escalation : Follow OECD guidelines for acute toxicity (LD50) and subchronic dosing (28-day) .

- Blinding : Randomize treatment groups and use coded samples for histopathology analysis .

Q. (Basic) How should analytical methods for this compound be validated to meet ICH guidelines?

Methodological Answer:

- Linearity : 5-point calibration curve (R2 ≥0.99) across 50–150% of target concentration .

- Precision : Repeat intraday/interday analysis (n=6) with RSD ≤2% .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. (Advanced) How can multi-omics data (proteomics, metabolomics) elucidate this compound’s mechanism of action?

Methodological Answer:

- Pathway Enrichment : Use STRING or KEGG to identify enriched pathways (e.g., apoptosis) from RNA-seq data .

- Network Pharmacology : Integrate transcriptomics and molecular docking results via Cytoscape .

- Validation : Confirm targets via siRNA knockdown or CRISPR-Cas9 in relevant cell models .

Q. (Advanced) What strategies mitigate batch-to-batch variability in this compound’s pharmacological profiling?

Methodological Answer:

- Standardized Protocols : Adopt SOPs for synthesis, storage (-20°C in argon), and reconstitution (fresh DMSO) .

- QC Metrics : Track critical quality attributes (CQAs) like residual solvents (GC-MS) and particulate matter .

- Interlab Collaboration : Share reference samples with certified purity (>98%) via repositories like ChEMBL .

特性

分子式 |

C16H12O6 |

|---|---|

分子量 |

300.26 g/mol |

IUPAC名 |

(3R)-7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2/t11-/m0/s1 |

InChIキー |

FAPWSAQOVOBPCP-NSHDSACASA-N |

異性体SMILES |

C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

正規SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。